molecular formula C22H14FN3O2S B14955421 (5Z)-5-(2H-chromen-3-ylmethylidene)-2-[(E)-2-(4-fluorophenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(2H-chromen-3-ylmethylidene)-2-[(E)-2-(4-fluorophenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B14955421
M. Wt: 403.4 g/mol
InChI Key: ZEWAMPUUVCHESE-HEAUIMFQSA-N
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Description

The compound (5Z)-5-[(2H-CHROMEN-3-YL)METHYLIDENE]-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that features a unique combination of chromene, fluorophenyl, triazolo, and thiazol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2H-CHROMEN-3-YL)METHYLIDENE]-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The key steps include:

    Formation of the chromene moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a Heck reaction or Suzuki coupling to attach the fluorophenyl group to the core structure.

    Construction of the triazolo-thiazol ring system: This is usually done through a series of cyclization reactions involving hydrazine derivatives and thiourea.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the double bonds within the molecule, resulting in the saturation of these bonds.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as nitrating agents or halogens.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated analogs of the original compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Materials Science:

Biology and Medicine

    Pharmacology: Investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.

    Biochemistry: Used in studies to understand enzyme inhibition and protein-ligand interactions.

Industry

    Chemical Industry: Utilized in the synthesis of complex organic molecules.

    Pharmaceutical Industry: Potential use in the development of new therapeutic agents.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The chromene and triazolo-thiazol moieties are particularly important for binding to these targets, leading to inhibition or activation of biological pathways. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • **(5Z)-5-[(2H-CHROMEN-3-YL)METHYLIDENE]-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
  • **(5Z)-5-[(2H-CHROMEN-3-YL)METHYLIDENE]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

Uniqueness

The presence of the fluorophenyl group in (5Z)-5-[(2H-CHROMEN-3-YL)METHYLIDENE]-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE enhances its chemical stability and bioavailability compared to its analogs. This makes it a more promising candidate for pharmaceutical applications.

Properties

Molecular Formula

C22H14FN3O2S

Molecular Weight

403.4 g/mol

IUPAC Name

(5Z)-5-(2H-chromen-3-ylmethylidene)-2-[(E)-2-(4-fluorophenyl)ethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H14FN3O2S/c23-17-8-5-14(6-9-17)7-10-20-24-22-26(25-20)21(27)19(29-22)12-15-11-16-3-1-2-4-18(16)28-13-15/h1-12H,13H2/b10-7+,19-12-

InChI Key

ZEWAMPUUVCHESE-HEAUIMFQSA-N

Isomeric SMILES

C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N4C(=NC(=N4)/C=C/C5=CC=C(C=C5)F)S3

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=C3C(=O)N4C(=NC(=N4)C=CC5=CC=C(C=C5)F)S3

Origin of Product

United States

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